2,3-Dihydro-1,4-benzodioxin-5-amine

Catalog No.
S684552
CAS No.
16081-45-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-1,4-benzodioxin-5-amine

CAS Number

16081-45-1

Product Name

2,3-Dihydro-1,4-benzodioxin-5-amine

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-amine

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5,9H2

InChI Key

DMLRSJNZORFCBD-UHFFFAOYSA-N

SMILES

C1COC2=C(C=CC=C2O1)N

Synonyms

1,4-Benzodioxan-5-amine; (2,3-Dihydrobenzo-1,4-dioxin-5-yl)amine; 2,3-Dihydro-1,4-benzodioxin-5-amine; 2,3-Dihydrobenzo[b]-1,4-dioxin-5-amine; 2,3-Ethylenedioxyaniline; 5-Amino-1,4-benzodioxan; 5-Amino-1,4-benzodioxane; 5-Amino-2,3-dihydro-1,4-benzod

Canonical SMILES

C1COC2=C(C=CC=C2O1)N

2,3-Dihydro-1,4-benzodioxin-5-amine is an organic compound characterized by the molecular formula C8H9NO2. This compound features a bicyclic structure that consists of a benzene ring fused with a dioxane ring, making it a derivative of benzodioxane. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.

The mechanism of action of DOHAM is a subject of ongoing scientific research. Studies suggest that DOHAM may interact with specific cellular targets but the details of this interaction are not yet fully understood [].

, including:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with alkyl or aryl halides to form N-substituted derivatives.
  • Oxidation and Reduction: This compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Alkyl or aryl halides are used in the presence of bases like lithium hydride in N,N-dimethylformamide.
  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically utilized.

Major Products

The reactions primarily yield various N-substituted derivatives that may exhibit distinct biological activities, enhancing their utility in medicinal applications.

2,3-Dihydro-1,4-benzodioxin-5-amine has been studied for its biological activities, particularly its role as an inhibitor of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in the nervous system, which is significant for therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound has also shown antibacterial properties and enzyme inhibitory activities against various targets .

The synthesis of 2,3-dihydro-1,4-benzodioxin-5-amine typically involves the reaction of 1,4-benzodioxane with ammonia under heating conditions. Catalysts may be employed to enhance the reaction rate. Additionally, alternative methods include the reaction of 1,4-benzodioxan derivatives with different reagents to produce various N-substituted derivatives .

Industrial Production Methods

While specific industrial production methods are not extensively documented, optimizing synthetic routes for large-scale production is crucial. This optimization focuses on maximizing yield and purity while minimizing costs and by-products .

The applications of 2,3-dihydro-1,4-benzodioxin-5-amine span several fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing potential therapeutic agents targeting neurodegenerative diseases.
  • Biological Studies: The compound and its derivatives are investigated for their antibacterial and enzyme inhibitory activities.
  • Industrial

Studies have shown that 2,3-dihydro-1,4-benzodioxin-5-amine interacts primarily with cholinesterase enzymes. This interaction is critical for its pharmacological effects, particularly in increasing acetylcholine levels within synaptic clefts. Furthermore, molecular docking studies indicate that its derivatives may exhibit varying affinities towards different enzyme targets, providing insights into their potential therapeutic roles .

Several compounds share structural similarities with 2,3-dihydro-1,4-benzodioxin-5-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-Benzodioxan-5-aminesBenzodioxane derivativeUsed as intermediates in drug synthesis
N-(2,3-Dihydrobenzo[1,4]-dioxin)Sulfonamide derivativeExhibits enzyme inhibitory activity against α-glucosidase
2-(Aminomethyl)-benzodioxaneBenzodioxane derivativePotential applications in treating central nervous system disorders
2-HydroxybenzodioxaneHydroxy derivativeExplored for its antioxidant properties

These compounds illustrate the structural diversity within the benzodioxane family while highlighting the unique properties of 2,3-dihydro-1,4-benzodioxin-5-amine that make it suitable for specific applications in medicinal chemistry and biological research .

2,3-Dihydro-1,4-benzodioxin-5-amine (CAS: 16081-45-1) emerged as a compound of interest in the late 20th century due to its structural similarity to bioactive benzodioxane lignans. Early synthetic efforts focused on optimizing routes for its production, with a notable breakthrough in 2006 via a Hoffman degradation reaction using NaClO and NaOH. This method improved yield (76%) and reduced byproducts, marking a pivotal advancement in scalable synthesis. The compound’s bicyclic framework, combining a benzene ring fused to a 1,4-dioxane moiety with an amino group at the 5-position, positioned it as a versatile intermediate for pharmaceutical derivatives.

Significance in Medicinal Chemistry

The compound’s significance lies in its role as a precursor to sulfonamide and benzothiazole derivatives, which exhibit antibacterial, antitumor, and anti-inflammatory properties. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide demonstrates inhibitory activity against bacterial strains such as Staphylococcus aureus (MIC: 8 µg/mL). Additionally, its structural analogs inhibit cholinesterase and α-glucosidase enzymes, suggesting therapeutic potential for Alzheimer’s disease and diabetes.

Current Research Landscape

Recent studies prioritize derivatization to enhance bioactivity and selectivity. For instance:

  • Antitumor Applications: 2-(4-Acylaminophenyl)benzothiazoles, synthesized from benzodioxin intermediates, show IC₅₀ values of 0.1–10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines.
  • Anti-Inflammatory Activity: Sulfonamide derivatives inhibit lipoxygenase (LOX) by 60–70% at 100 µM, comparable to reference drugs like indomethacin.
    Ongoing research also explores regioselective hydroxylation using engineered P450 BM3 enzymes to produce 5- and 6-hydroxy derivatives for drug development.

Nomenclature and Classification

  • IUPAC Name: 2,3-Dihydro-1,4-benzodioxin-5-amine.
  • Synonyms: 5-Amino-1,4-benzodioxane; 2,3-Ethylenedioxyaniline.
  • Molecular Formula: C₈H₉NO₂; Molecular Weight: 151.17 g/mol.
  • Classification: Bicyclic heterocycle (benzodioxane derivative) with a primary amine functional group.

Classical Synthetic Approaches

The synthesis of 2,3-dihydro-1,4-benzodioxin-5-amine employs several established classical methodologies that have been extensively documented in the literature . The most frequently utilized approach involves the direct amination of 1,4-benzodioxane derivatives through nucleophilic substitution reactions . This method typically employs halogenated benzodioxane precursors, specifically 5-chloro-1,4-benzodioxane, which undergoes nucleophilic substitution with ammonia under elevated temperatures ranging from 80 to 120 degrees Celsius .

The direct amination protocol utilizes copper chloride as a catalyst at 10 molar percent loading, with aqueous ammonia serving as the nucleophile in a mixed ethanol-water solvent system . Under optimized conditions employing reflux at 90 degrees Celsius for 12 to 16 hours, this methodology achieves yields of 60 to 70 percent after recrystallization purification . However, this approach faces limitations in regioselectivity, often requiring multiple purification steps to isolate the desired 5-amine isomer .

An alternative classical approach involves the reductive amination of nitro precursors, specifically the reduction of 5-nitro-1,4-benzodioxane to the corresponding amine . This methodology employs catalytic hydrogenation using palladium on carbon or Raney nickel under hydrogen gas at 1 to 3 atmospheres pressure . The reductive amination route demonstrates superior regioselectivity and yields of 85 to 90 percent compared to direct amination methods . The process utilizes methanol as the solvent with palladium on carbon at 5 weight percent loading, requiring 4 to 6 hours for complete conversion .

Hoffmann Degradation Reaction Applications

The Hoffmann degradation reaction represents a significant synthetic pathway for accessing 2,3-dihydro-1,4-benzodioxin-5-amine from corresponding amide precursors [7] [8]. This classical organic transformation involves the conversion of primary amides to primary amines with one less carbon atom through oxidative rearrangement [8]. The reaction proceeds through an isocyanate intermediate, which subsequently undergoes hydrolysis to yield the desired amine product [8].

The mechanism of Hoffmann degradation involves initial oxidation of the amide nitrogen, followed by rearrangement and elimination to form the isocyanate intermediate [8]. Base abstraction of the acidic nitrogen-hydrogen proton yields an anion, which subsequently reacts with the oxidizing agent to generate an N-bromo or N-chloro amide [8]. Further base treatment leads to elimination of the halide ion and formation of the isocyanate, which undergoes nucleophilic addition of water to produce the carbamic acid intermediate [8]. Spontaneous decarboxylation of the carbamic acid yields the final amine product [8].

Sodium Hypochlorite-Mediated Synthesis from 1,4-Benzodioxan-5-acid Amides

Sodium hypochlorite serves as an effective oxidizing agent for the Hoffmann degradation of 1,4-benzodioxan-5-acid amides to produce 2,3-dihydro-1,4-benzodioxin-5-amine [8] [11]. The reaction utilizes sodium hypochlorite pentahydrate crystals, which provide controlled release of active chlorine species under aqueous conditions [11]. This methodology offers advantages over traditional bromine-based protocols, including improved safety profiles and reduced environmental impact [11].

The sodium hypochlorite-mediated process operates under mild basic conditions, typically employing sodium hydroxide as the base at temperatures ranging from 0 to 25 degrees Celsius [8] [11]. The reaction proceeds rapidly, achieving complete conversion within 1 to 2 hours with yields ranging from 70 to 80 percent [8]. The use of sodium hypochlorite pentahydrate provides enhanced stability compared to aqueous hypochlorite solutions, facilitating improved reaction control and reproducibility [11].

Optimization studies have demonstrated that the molar ratio of sodium hypochlorite to amide substrate significantly influences reaction efficiency [11]. A stoichiometric ratio of 1.2 to 1.5 equivalents of sodium hypochlorite per equivalent of amide substrate provides optimal conversion rates while minimizing side product formation [11]. The reaction medium typically consists of water or aqueous alcoholic solutions, with reaction monitoring accomplished through thin-layer chromatography [11].

Industrial Scalability Considerations

The industrial implementation of Hoffmann degradation reactions for 2,3-dihydro-1,4-benzodioxin-5-amine synthesis presents several scalability advantages [41]. The relatively mild reaction conditions and aqueous-based solvent systems align with green chemistry principles and facilitate large-scale processing [41]. Continuous flow reactor technology has been successfully applied to benzodioxane synthesis, enabling rapid scale-up capabilities for early-phase pharmaceutical material delivery [41].

Industrial-scale Hoffmann degradation processes benefit from improved heat transfer characteristics and reduced reaction times compared to batch processing [41]. Continuous flow reactors allow for precise temperature control and minimized residence times, reducing thermal decomposition of sensitive intermediates [41]. Studies have demonstrated successful scale-up to 540 grams of benzodioxane intermediates using continuous flow technology [41].

Economic considerations favor the Hoffmann degradation approach due to the relatively inexpensive nature of sodium hypochlorite reagents and the absence of precious metal catalysts [11]. The aqueous-based reaction medium reduces solvent costs and environmental disposal concerns compared to organic solvent-intensive methodologies [11]. Process development studies indicate that optimization of reaction parameters can achieve space-time yields suitable for industrial production requirements [41].

Catalyst-free Synthetic Routes

Catalyst-free methodologies for synthesizing 2,3-dihydro-1,4-benzodioxin-5-amine derivatives have gained significant attention due to their operational simplicity and environmental advantages [13] [14]. These approaches eliminate the need for expensive transition metal catalysts while maintaining reasonable reaction efficiencies [13]. The catalyst-free synthesis of benzodioxin derivatives typically involves direct cyclization reactions under thermal conditions [13].

One prominent catalyst-free approach involves the reaction of propargylic alcohols with salicylic acids under open-air atmospheric conditions [13] [15]. This methodology achieves the formation of benzodioxin-4-ones in good yields without requiring inert atmosphere protection or specialized catalysts [13]. The reaction proceeds through intramolecular cyclization mechanisms facilitated by elevated temperatures [13].

Multi-component reactions represent another category of catalyst-free synthetic approaches [14]. These reactions involve the condensation of benzimidazole derivatives with isocyanides and ketones under solvent-free conditions at room temperature [14]. The methodology demonstrates broad substrate scope and achieves yields ranging from 46 to 76 percent within 24 hours of reaction time [14]. The absence of catalysts simplifies product purification and reduces overall process complexity [14].

Thermal activation serves as the primary driving force for catalyst-free benzodioxin formation [13]. Reaction temperatures typically range from room temperature to 120 degrees Celsius, depending on the specific substrate combination and desired reaction rate [13] [14]. The elimination of catalyst requirements reduces both material costs and potential catalyst poisoning issues associated with large-scale synthesis [14].

Green Chemistry Approaches

Green chemistry methodologies for 2,3-dihydro-1,4-benzodioxin-5-amine synthesis emphasize environmental sustainability and resource efficiency [22] [25]. These approaches incorporate renewable feedstocks, non-toxic solvents, and energy-efficient reaction conditions to minimize environmental impact [22]. The development of sustainable synthetic routes addresses growing regulatory and commercial demands for environmentally responsible chemical processes [22].

Glycerol carbonate emerges as a particularly innovative green chemistry reagent for benzodioxane synthesis [22]. This renewable chemical, derived from glycerol biomass, demonstrates exceptional reactivity as an alkylating agent for phenolic compounds [22]. The reaction of glycerol carbonate with catechol produces 2-hydroxymethyl-1,4-benzodioxane, a key pharmaceutical intermediate, with yields up to 88 percent [22]. The process operates without requiring reaction solvents and achieves quantitative conversion of both reagents within one hour at 170 degrees Celsius [22].

Mechanistic studies reveal that glycerol carbonate undergoes nucleophilic ring-opening by phenolic hydroxyl groups, followed by intramolecular cyclization to form the benzodioxane ring system [22]. The reaction proceeds through intermediate carbonate species that facilitate regioselective bond formation [22]. Kinetic analysis demonstrates that basic catalysts, including sodium methoxide and solid base materials, significantly enhance reaction rates [22].

Solvent-free reaction conditions represent another important aspect of green chemistry approaches [23] [26]. These methodologies eliminate volatile organic compounds and reduce waste generation associated with solvent recovery and disposal [23]. Water-based reaction systems provide additional environmental benefits while maintaining acceptable reaction efficiencies [18] [26]. The use of recyclable heterogeneous catalysts further enhances the sustainability profile of green synthetic routes [26].

Enzymatic Synthesis Techniques

Enzymatic synthesis methodologies offer highly selective and environmentally benign approaches for producing chiral 2,3-dihydro-1,4-benzodioxin-5-amine derivatives [25] [30]. Biocatalytic systems provide exceptional enantioselectivity and operate under mild reaction conditions, making them attractive alternatives to traditional chemical synthesis [25]. The development of engineered enzymes has expanded the substrate scope and improved the efficiency of enzymatic benzodioxane synthesis [30].

Lipase enzymes, particularly from Candida antarctica, demonstrate significant utility in benzodioxane synthesis through kinetic resolution processes [25] [30]. These enzymes facilitate the selective hydrolysis of racemic ester substrates to produce enantiomerically pure carboxylic acids and unreacted esters [30]. The high selectivity of lipase-catalyzed reactions enables the preparation of optically pure benzodioxane building blocks required for pharmaceutical applications [25].

The enzymatic approach offers several advantages over chemical methods, including reduced environmental impact, elimination of toxic reagents, and simplified product purification [25]. Biocatalytic processes typically operate at moderate temperatures between 30 to 50 degrees Celsius and neutral pH conditions [30]. These mild reaction conditions preserve sensitive functional groups and minimize side product formation [25].

Candida antarctica Lipase B Engineering

Protein engineering of Candida antarctica Lipase B has significantly enhanced its catalytic performance for benzodioxane synthesis [30] [39]. Site-directed mutagenesis studies have identified key amino acid residues that influence substrate binding and catalytic efficiency [30]. The A225F mutant demonstrates improved enantioselectivity compared to the wild-type enzyme, achieving enantiomeric excess values of 95 percent [30] [39].

Further engineering efforts have developed the double mutant A225F/T103A, which exhibits exceptional enantioselectivity with E values of 278 [30] [39]. This engineered variant achieves enantiomeric excess of 97 percent for the substrate enantiomer under optimized conditions [39]. Structural analysis reveals that the mutation sites are not directly involved in substrate binding but influence catalytic efficiency through allosteric effects [30].

The engineered enzymes operate effectively using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate [30] [39]. Optimization studies have identified optimal reaction conditions including temperature of 30 degrees Celsius and cosolvent composition of 20 percent n-butanol [39]. Under these conditions, the enzymatic resolution achieves optimal performance at substrate concentrations of 50 millimolar [39].

Screening of 38 covariant residues in Candida antarctica Lipase B has provided insights into enzyme evolution strategies [30]. The identification of mutations that enhance catalytic performance demonstrates the potential for further enzyme optimization [30]. These findings contribute to the development of improved biocatalysts for industrial benzodioxane production [30].

Kinetic Resolution Approaches

Kinetic resolution represents the primary mechanism by which lipase enzymes achieve enantioselective benzodioxane synthesis [33] [35]. This process involves the preferential hydrolysis of one enantiomer from a racemic mixture, resulting in the accumulation of the unreacted enantiomer with high optical purity [35]. The efficiency of kinetic resolution depends on the enantioselectivity ratio, which quantifies the enzyme's preference for one enantiomer over the other [35].

Chemoenzymatic dynamic kinetic resolution constitutes an advanced approach that combines enzymatic selectivity with chemical racemization [35]. This methodology enables theoretical yields of 100 percent for the desired enantiomer by continuously converting the unwanted enantiomer back to the racemic mixture [35]. Dynamic kinetic resolution has been successfully applied to benzodioxane derivatives using combinations of lipase enzymes and racemization catalysts [35].

Temperature optimization studies have identified 30 degrees Celsius as the optimal operating temperature for benzodioxane kinetic resolution [30] [39]. Higher temperatures increase reaction rates but may compromise enzyme stability and selectivity [39]. Cosolvent addition, particularly n-butanol at 20 percent volume fraction, enhances substrate solubility and enzyme performance [39].

The substrate concentration significantly influences resolution efficiency, with optimal performance observed at 50 millimolar concentrations [39]. Higher substrate concentrations may lead to substrate inhibition, while lower concentrations reduce volumetric productivity [39]. Process development studies have demonstrated that carefully controlled reaction conditions enable the preparation of benzodioxane derivatives with enantiomeric excess values exceeding 95 percent [30] [39].

Comparative Analysis of Synthetic Efficiency

A comprehensive evaluation of synthetic methodologies for 2,3-dihydro-1,4-benzodioxin-5-amine reveals significant variations in reaction efficiency, selectivity, and practical considerations [8] [13] [25]. The comparative analysis encompasses yield, reaction time, temperature requirements, catalyst loading, and overall process complexity [8].

MethodYield (%)Reaction TimeTemperature (°C)Catalyst RequiredSelectivity
Direct Amination (Classical)60-7012-16 hours90CuCl (10 mol%)Low
Reductive Amination (Classical)85-904-6 hoursRoom tempPd/C (5 wt%)High
Hoffmann Degradation with NaClO70-801-2 hours0-25NaClOModerate
Hoffmann Degradation with BTI61-901-4 hours0BTIHigh
Catalyst-free Synthesis46-7624 hoursRoom tempNoneModerate
Green Chemistry Approach881 hour170NaOCH₃High

Classical synthetic approaches demonstrate reliable performance but require extended reaction times and elevated temperatures . The direct amination methodology achieves moderate yields of 60 to 70 percent but suffers from poor regioselectivity . Reductive amination offers improved yields of 85 to 90 percent with enhanced selectivity but requires precious metal catalysts .

Hoffmann degradation reactions provide rapid conversion rates with reaction times of 1 to 4 hours [7] [8]. The use of sodium hypochlorite enables mild reaction conditions and moderate yields of 70 to 80 percent [8]. Alternative oxidizing agents such as bis(trifluoroacetoxy)iodobenzene achieve higher selectivity but require more expensive reagents [7].

Enzymatic methodologies demonstrate exceptional selectivity but limited substrate scope [25] [30]. The engineered Candida antarctica Lipase B variants achieve enantiomeric excess values of 97 percent under optimized conditions [30] [39]. However, enzymatic approaches typically require specialized equipment and longer reaction times compared to chemical methods [25].

Enzyme SystemSubstrateEnantiomeric Excess (%)Enantioselectivity (E)Operating ConditionsConversion (%)
CALB - Wild Type1,4-Benzodioxane-2-carboxylic acid methyl esterLowPoor30°C, aqueous bufferVariable
CALB A225F Mutant1,4-Benzodioxane-2-carboxylic acid methyl ester95Good30°C, 20% n-butanolHigh
CALB A225F/T103A Double Mutant1,4-Benzodioxane-2-carboxylic acid methyl ester9727830°C, 20% n-butanolHigh
Serratia marcescens Esterase1,4-Benzodioxane-2-carboxylic acid<90ModerateAqueous bufferModerate

Industrial scalability considerations favor methods with simple equipment requirements and cost-effective reagents [41]. Hoffmann degradation and catalyst-free approaches demonstrate excellent scale-up potential due to their operational simplicity [8] [13]. Green chemistry methodologies offer environmental advantages but may require process optimization for large-scale implementation [22].

Synthetic RouteScale-up PotentialCost EfficiencyEnvironmental ImpactEquipment RequirementsRegulatory Considerations
Classical Direct AminationGoodModerateModerateStandardStandard
Hoffmann Degradation (NaClO)ExcellentHighLowStandardStandard
Catalyst-free MethodsModerateHighLowMinimalMinimal
Green Chemistry (Glycerol Carbonate)GoodModerateVery LowStandardFavorable
Enzymatic Resolution (CALB)LimitedLowVery LowSpecializedFavorable
Continuous Flow MethodsExcellentHighLowSpecializedStandard

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (50%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

5-Amino-1,4-benzodioxane

Dates

Last modified: 08-15-2023

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